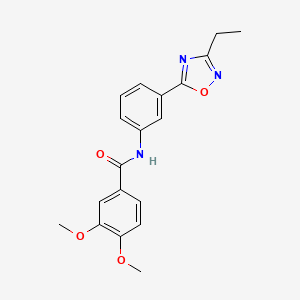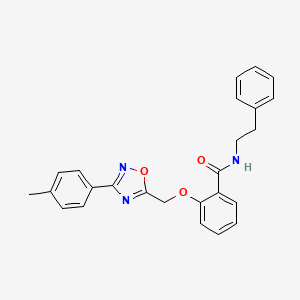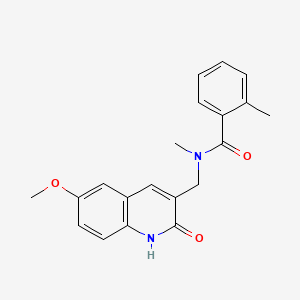
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,2-dimethylbenzamide, commonly known as HM-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a unique method that involves the use of specific reagents and catalysts. In
Mecanismo De Acción
The mechanism of action of HM-3 is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
HM-3 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. This inhibition leads to the death of cancer cells. The compound has also been found to possess anti-inflammatory properties, which can reduce the symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HM-3 in lab experiments include its potent activity against cancer cells and its anti-inflammatory properties. However, the compound has certain limitations, such as its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on HM-3. One area of research is to explore the compound's potential as a treatment for other types of cancer, such as lung cancer and prostate cancer. Another area of research is to investigate the compound's potential as a treatment for other inflammatory diseases, such as asthma and psoriasis. Additionally, research can be focused on improving the solubility and half-life of HM-3 to increase its effectiveness in vivo.
Conclusion:
In conclusion, HM-3 is a novel compound that has shown promising results in inhibiting the growth of cancer cells and possessing anti-inflammatory properties. The compound is synthesized through a unique method and has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. While there are certain limitations to its use, HM-3 has several future directions for research that can lead to the development of new treatments for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of HM-3 involves the reaction of 2-hydroxy-6-methoxyquinoline with N,2-dimethylbenzamide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane and requires the use of a base such as sodium hydroxide. The product is then purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
HM-3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and colon cancer. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-5-7-17(13)20(24)22(2)12-15-10-14-11-16(25-3)8-9-18(14)21-19(15)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDIGUKXMAAZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

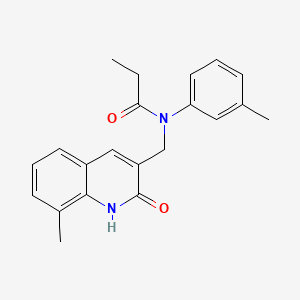
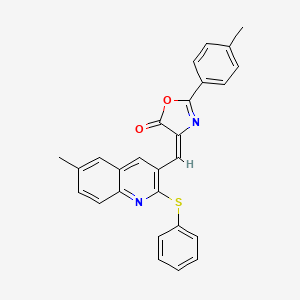
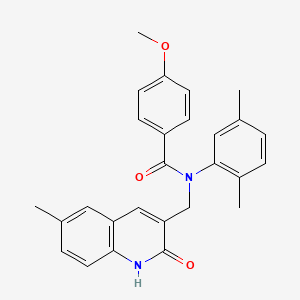
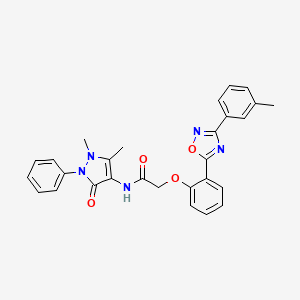
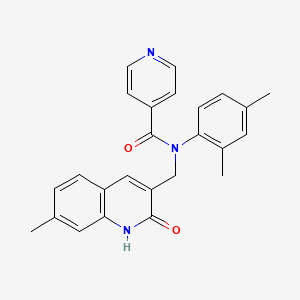
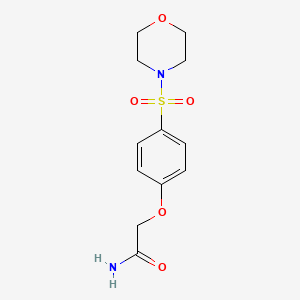
![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)


![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)

